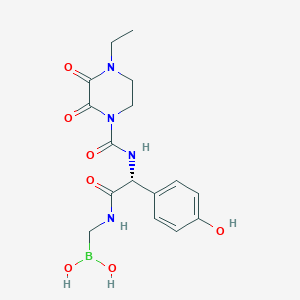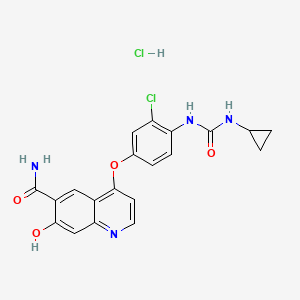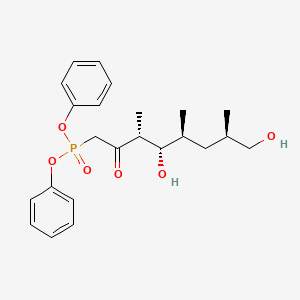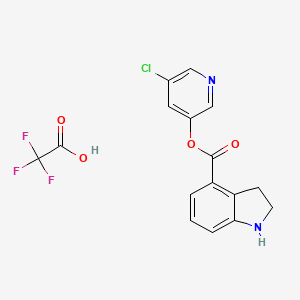
Cefoperazone Batsi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefoperazone Boronic Acid Transition State Inhibitor (BATSI) is a compound designed to inhibit beta-lactamase enzymes, which are responsible for bacterial resistance to beta-lactam antibiotics. This compound mimics the transition state of the enzyme’s natural substrate, thereby effectively inhibiting its activity. Cefoperazone BATSI is particularly significant due to its potential to combat antibiotic-resistant bacterial strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cefoperazone BATSI involves the reaction of cefoperazone with boronic acid derivatives. The process typically includes the following steps:
Formation of Cefoperazone Acid: Cefoperazone is first converted to its acid form.
Reaction with Boronic Acid: The cefoperazone acid is then reacted with a boronic acid derivative under controlled conditions to form the transition state inhibitor.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Crystallization: The product is crystallized to obtain a pure form.
Solvent Replacement: The solvents used in the reaction are replaced to reduce impurities and enhance the stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cefoperazone BATSI undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific groups in the compound are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Cefoperazone BATSI has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of beta-lactamase enzymes and to develop new inhibitors.
Biology: Investigated for its potential to combat antibiotic-resistant bacterial strains.
Medicine: Explored as a therapeutic agent to treat infections caused by beta-lactamase-producing bacteria.
Industry: Utilized in the development of new antibiotics and in the study of enzyme inhibition mechanisms
Wirkmechanismus
Cefoperazone BATSI exerts its effects by binding to the active site of beta-lactamase enzymes. This binding mimics the transition state of the enzyme’s natural substrate, thereby inhibiting its activity. The compound targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Similar Compounds:
Ceftazidime BATSI: Another boronic acid transition state inhibitor with a similar mechanism of action.
Sulbactam: A beta-lactamase inhibitor used in combination with beta-lactam antibiotics.
Tazobactam: Another beta-lactamase inhibitor used to enhance the efficacy of beta-lactam antibiotics.
Uniqueness: this compound is unique due to its specific structure and the presence of the cefoperazone moiety, which provides enhanced binding affinity and specificity towards beta-lactamase enzymes. This makes it a potent inhibitor with significant potential in combating antibiotic resistance .
Eigenschaften
Molekularformel |
C16H21BN4O7 |
|---|---|
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]methylboronic acid |
InChI |
InChI=1S/C16H21BN4O7/c1-2-20-7-8-21(15(25)14(20)24)16(26)19-12(13(23)18-9-17(27)28)10-3-5-11(22)6-4-10/h3-6,12,22,27-28H,2,7-9H2,1H3,(H,18,23)(H,19,26)/t12-/m1/s1 |
InChI-Schlüssel |
XRLIDGHYXIREDT-GFCCVEGCSA-N |
Isomerische SMILES |
B(CNC(=O)[C@@H](C1=CC=C(C=C1)O)NC(=O)N2CCN(C(=O)C2=O)CC)(O)O |
Kanonische SMILES |
B(CNC(=O)C(C1=CC=C(C=C1)O)NC(=O)N2CCN(C(=O)C2=O)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B10854551.png)
![2-[[6-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854558.png)



![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B10854574.png)
![6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854578.png)


![N-[(4-chlorophenyl)methyl]-6-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-1,2-dimethyl-7-oxoimidazo[4,5-c][1,8]naphthyridine-8-carboxamide](/img/structure/B10854604.png)
![benzyl (2R)-2-[[[(2R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854623.png)
![5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide](/img/structure/B10854626.png)